molecular formula C10H10BrClO3 B8156720 Methyl 3-bromo-5-chloro-4-ethoxybenzoate

Methyl 3-bromo-5-chloro-4-ethoxybenzoate

Cat. No.: B8156720
M. Wt: 293.54 g/mol
InChI Key: HICODQBLIPQWIH-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-chloro-4-ethoxybenzoate is a substituted benzoate ester featuring a bromine atom at position 3, a chlorine atom at position 5, and an ethoxy group at position 4 of the aromatic ring. The methyl ester group at the carboxyl position enhances its stability and modulates solubility in organic solvents. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents, which influence reactivity and binding interactions.

Properties

IUPAC Name

methyl 3-bromo-5-chloro-4-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO3/c1-3-15-9-7(11)4-6(5-8(9)12)10(13)14-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICODQBLIPQWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-chloro-4-ethoxybenzoate typically involves the esterification of 3-bromo-5-chloro-4-ethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-chloro-4-ethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-bromo-5-chloro-4-ethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-chloro-4-ethoxybenzoate depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form desired products. In pharmaceuticals, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The compound’s reactivity and physicochemical properties are heavily influenced by the positions and nature of its substituents. Below is a comparative analysis with closely related derivatives:

Table 1: Structural and Electronic Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Electronic Effects
Methyl 3-bromo-5-chloro-4-ethoxybenzoate Br (3), Cl (5), OCH₂CH₃ (4) C₁₀H₁₀BrClO₄ 323.55 (calculated) Electron-withdrawing (Br, Cl) and donating (ethoxy) groups create polarizability.
Methyl 3-bromo-4-chloro-5-fluorobenzoate Br (3), Cl (4), F (5) C₈H₅BrClFO₂ 267.48 Strong electron-withdrawing halogens increase electrophilicity.
Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate Br (3), Cl (benzyl), F (benzyl), OCH₂CH₃ (5) C₁₈H₁₆BrClFO₄ 474.68 (estimated) Bulky benzyloxy group introduces steric hindrance; fluorine enhances lipophilicity.
Methyl 3-bromo-5-(chlorosulfonyl)benzoate Br (3), Cl (sulfonyl) C₈H₆BrClO₄S 329.56 Chlorosulfonyl group increases acidity and reactivity in nucleophilic substitutions.
Key Observations:
  • Steric Effects : The ethoxy group in this compound introduces moderate steric bulk compared to the compact fluorine atom in Methyl 3-bromo-4-chloro-5-fluorobenzoate . This may reduce reaction rates in sterically sensitive processes.
  • Electronic Effects : The combined presence of Br and Cl in the target compound creates a strong electron-withdrawing environment, similar to Methyl 3-bromo-4-chloro-5-fluorobenzoate. However, the ethoxy group at position 4 donates electrons via resonance, partially counteracting the deactivating effects of halogens .
  • Solubility : Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate exhibits higher lipophilicity due to the benzyl group, whereas the target compound’s ethoxy group may improve solubility in polar aprotic solvents.

Thermal and Stability Profiles

While direct thermal data for the target compound are unavailable, analogs suggest:

  • Thermal Stability : Methyl esters generally decompose above 200°C, but halogen substituents (Br, Cl) may lower decomposition temperatures due to weakened C–X bonds .

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